洛卡色林磺酸盐
描述
Lorcaserin sulfamate is a major circulating metabolite of Lorcaserin . Lorcaserin is a selective serotonin 2C receptor agonist that modulates appetite and has proven efficacy for weight management in overweight or obese patients . It is also known as Lorcaserin Sulfate or 8-Chloro-1,2,4,5-tetrahydro-1-methyl- (1R)-3H-3-benzazepine-3-sulfonic acid .
The major circulating metabolite after oral administration is lorcaserin sulfamate .
Molecular Structure Analysis
The molecular formula of Lorcaserin sulfamate is C11H14ClNO3S . The exact mass is 275.0382922 g/mol and the monoisotopic mass is also 275.0382922 g/mol . The structure includes a 5-HT2C receptor agonist .Chemical Reactions Analysis
Lorcaserin is metabolized by multiple enzymes and is not dependent on one single enzymatic pathway . It has two major metabolites, one conjugated with glucuronide called N-carbamoyl glucuronide which is excreted in urine and the second Lorcaserin N-sulfamate, which is circulated in the blood .Physical And Chemical Properties Analysis
Lorcaserin sulfamate has a molecular weight of 275.75 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 66 Ų .科学研究应用
Drug Metabolism
Lorcaserin sulfamate, also known as Lorcaserin N-sulfamate, is the major circulating metabolite of Lorcaserin . It is primarily cleared by metabolism, which involves multiple enzyme systems with various metabolic pathways in humans . The order of intrinsic clearance for Lorcaserin N-sulfamate is SULT1A1 > SULT2A1 > SULT1A2 > SULT1E1 .
Weight Management
Lorcaserin, the parent compound of Lorcaserin sulfamate, is a selective serotonin 5-hydroxytryptamine (5-HT) 5-HT2C receptor agonist, approved by the U.S. Food and Drug Administration for chronic weight management . Lorcaserin N-sulfamate binds to human plasma protein with high affinity (i.e., >99%) .
Drug-Drug Interaction Potential
Considering its formation kinetic parameters, high plasma protein binding affinity, minimal P450 inhibition or induction potential, and stability, the potential for metabolic drug-drug interaction or toxicological effects of Lorcaserin N-sulfamate is remote in a normal patient population .
Obesity Treatment
Lorcaserin, the parent compound of Lorcaserin sulfamate, has been evaluated for its effects on body weight, cardiovascular risk factors, and safety in obese and overweight patients . In two Phase III trials of Lorcaserin, the cumulative proportion of patients who achieved weight loss of ≥5% over 12 months was about 47% with Lorcaserin use versus 20–25% among placebo users .
Diabetes Management
In one of the Phase III trials, which focused on patients with diabetes, Lorcaserin use was associated with an increased rate of new valvulopathy . However, Lorcaserin was generally well tolerated in the clinical trials to date .
Treatment of Dravet Syndrome
Lorcaserin, the parent compound of Lorcaserin sulfamate, is currently in clinical development for the treatment of epilepsy . This potential novel indication builds on the evidence that 5-HT2C receptor stimulation can protect against seizures, and accounts at least in part for fenfluramine’s antiseizure effects in Dravet syndrome models .
β-cell Biology
Lorcaserin has been studied for its effects on β-cell biology . These results highlight a novel signaling mechanism of Lorcaserin and provide valuable insights into the further investigation of 5-HT2CR functions in β-cell biology .
Cancer Risk
Lorcaserin was withdrawn from the market, when a large safety study suggested a potential cancer risk . However, the implications of this finding for its potential future use in humans are uncertain .
作用机制
Target of Action
Lorcaserin sulfamate, also known as Lorcaserin metabolite M1, primarily targets the serotonin 2C receptors (5-HT2C) . These receptors play a crucial role in regulating appetite and satiety, making them a key target for weight management therapies .
Mode of Action
Lorcaserin sulfamate acts as a selective agonist for the 5-HT2C receptors . By selectively activating these receptors, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to an increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Biochemical Pathways
The activation of 5-HT2C receptors by Lorcaserin sulfamate triggers a cascade of biochemical reactions. The stimulated POMC neurons release alpha-melanocortin stimulating hormone, which binds to melanocortin-4 receptors . This binding event signals the feeling of satiety, leading to a decrease in food intake .
Pharmacokinetics
Lorcaserin undergoes extensive hepatic metabolism, producing multiple metabolites . Lorcaserin sulfamate (M1) is the major metabolite circulating in the plasma . Another major metabolite, N-carbamoyl glucuronide lorcaserin (M5), is primarily excreted in urine . Other minor metabolites, which are glucuronide or sulfate conjugates, are also excreted in urine .
Result of Action
The activation of 5-HT2C receptors by Lorcaserin sulfamate leads to a decrease in food intake and an increase in satiety . This results in weight loss, making Lorcaserin sulfamate an effective treatment for obesity .
Action Environment
The action of Lorcaserin sulfamate can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug, with a higher Cmax observed in the fed state compared to the fasted state . At steady state, cmax and auc were determined to be bioequivalent between the fasted and fed states, indicating no clinically relevant food effect on the pharmacokinetic properties of lorcaserin sulfamate .
安全和危害
Lorcaserin has been associated with some safety concerns. For example, in February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market due to concerns about increased cancer risk .
属性
IUPAC Name |
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUNJIOOIHWHGQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lorcaserin sulfamate | |
CAS RN |
1361572-46-4 | |
Record name | Lorcaserin sulfamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361572464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LORCASERIN SULFAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL94VXC16J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。